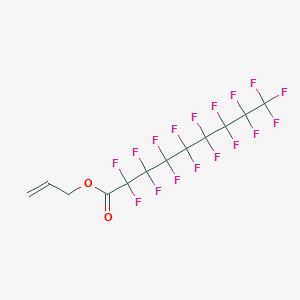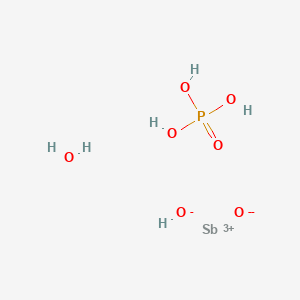
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo-
描述
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- is a novel compound that has gained significant attention in the scientific community due to its potential applications in diverse fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
作用机制
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in cellular processes. This inhibition leads to the disruption of cell growth and division, which ultimately results in the death of the targeted cells.
Biochemical and Physiological Effects:
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is the programmed cell death of abnormal or damaged cells. This compound has also been found to inhibit the growth of fungal cells by disrupting their cell wall. Additionally, it has been shown to reduce inflammation by inhibiting specific enzymes that are involved in the inflammatory response.
实验室实验的优点和局限性
The advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- in lab experiments include its high yield and purity, its potential as a treatment for various diseases, and its ability to inhibit specific enzymes. However, its limitations include its unknown mechanism of action and its potential toxicity to healthy cells.
未来方向
There are several future directions for the research of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo-. One direction is to further study its mechanism of action and identify the specific enzymes that it targets. Another direction is to investigate its potential as a treatment for other diseases, such as viral infections. Additionally, research can be conducted to determine the optimal dosage and delivery method for this compound. Finally, further studies can be conducted to evaluate the potential toxicity of this compound to healthy cells.
In conclusion, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- is a novel compound that has several potential scientific research applications. Its synthesis method is well-established, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. There are several future directions for the research of this compound, and further studies are needed to fully understand its potential in various fields of research.
科学研究应用
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- has several potential scientific research applications. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antifungal properties and has shown promising results against several fungal strains. Additionally, it has been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.
属性
CAS 编号 |
125055-60-9 |
|---|---|
产品名称 |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- |
分子式 |
C15H19N3O2 |
分子量 |
273.33 g/mol |
IUPAC 名称 |
6-methyl-N-(2-methylbutan-2-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-5-15(3,4)17-13(19)11-9-16-12-8-6-7-10(2)18(12)14(11)20/h6-9H,5H2,1-4H3,(H,17,19) |
InChI 键 |
AYONPVPWWQITHN-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
规范 SMILES |
CCC(C)(C)NC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
其他 CAS 编号 |
125055-60-9 |
同义词 |
2-methyl-N-(2-methylbutan-2-yl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4 ,6,8-tetraene-9-carboxamide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)


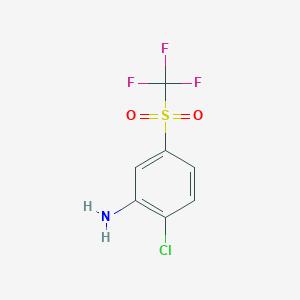

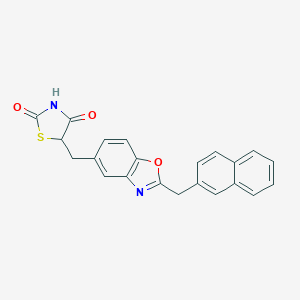
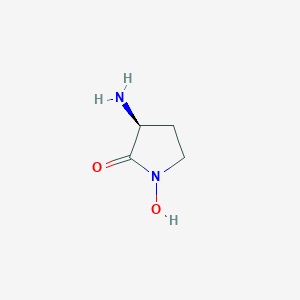

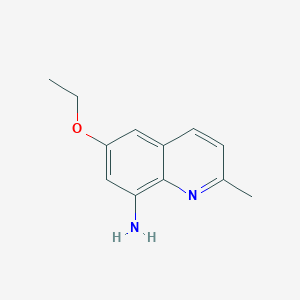
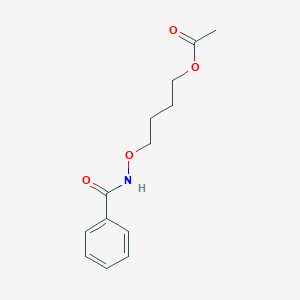
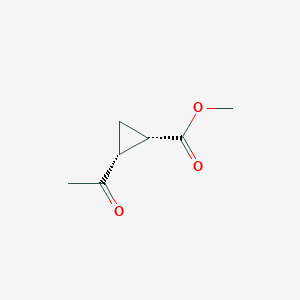
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
